molecular formula C17H17F3N2O3 B2641152 1-((4-Hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)-3-(2-(trifluoromethyl)phenyl)urea CAS No. 2310153-35-4

1-((4-Hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)-3-(2-(trifluoromethyl)phenyl)urea

Cat. No.: B2641152
CAS No.: 2310153-35-4
M. Wt: 354.329
InChI Key: YHLKVPYYZGCLEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-((4-Hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)-3-(2-(trifluoromethyl)phenyl)urea is a synthetic urea derivative of significant interest in medicinal chemistry and drug discovery research. This compound features a complex molecular architecture that incorporates a tetrahydrobenzofuran scaffold linked via a methyl group to a phenylurea moiety containing a trifluoromethyl substituent. The presence of the trifluoromethyl group is a notable structural feature, as this moiety is frequently employed in drug design to enhance metabolic stability, membrane permeability, and binding affinity due to its strong electron-withdrawing properties and lipophilicity . Urea derivatives as a class are known to exhibit diverse biological activities, and researchers are actively exploring this compound's potential as a multi-target therapeutic agent. The tetrahydrobenzofuran core structure represents a privileged scaffold in medicinal chemistry, frequently found in compounds with demonstrated bioactivity, including benzofuran derivatives that have shown selective cytotoxicity against tumorigenic cell lines in preclinical research . The specific stereochemistry and substitution pattern of this compound suggest potential for targeted protein interactions, particularly with enzymes and receptors implicated in disease pathways. Research applications for this compound include investigation as a protein-protein interaction inhibitor, enzyme modulator, or molecular probe for studying signal transduction pathways. The compound is provided strictly for research purposes in laboratory settings. Comprehensive analytical data including HPLC purity, mass spectrometry, and NMR characterization are available to ensure research reproducibility. Researchers should handle this material appropriately in controlled laboratory environments following all applicable safety protocols.

Properties

IUPAC Name

1-[(4-hydroxy-6,7-dihydro-5H-1-benzofuran-4-yl)methyl]-3-[2-(trifluoromethyl)phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17F3N2O3/c18-17(19,20)11-4-1-2-5-13(11)22-15(23)21-10-16(24)8-3-6-14-12(16)7-9-25-14/h1-2,4-5,7,9,24H,3,6,8,10H2,(H2,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHLKVPYYZGCLEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CO2)C(C1)(CNC(=O)NC3=CC=CC=C3C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-((4-Hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)-3-(2-(trifluoromethyl)phenyl)urea is a synthetic compound that has garnered attention for its potential biological activities. This compound features a unique molecular structure that combines a tetrahydrobenzofuran moiety with a trifluoromethylphenyl group linked through a urea functional group. The exploration of its biological activity is vital for understanding its therapeutic potential, particularly in oncology and other therapeutic areas.

  • Molecular Formula : C16H16F3N2O3
  • Molecular Weight : 350.31 g/mol
  • CAS Number : 2320818-54-8

The biological activity of this compound is largely attributed to its structural components, which may influence various biological pathways:

  • Antitumor Activity : Similar compounds have demonstrated effectiveness as tubulin polymerization destabilizers, which can halt tumor cell mitosis. This suggests that this compound may exhibit similar antitumor properties by disrupting microtubule dynamics in cancer cells .
  • Interaction with Molecular Targets : Preliminary studies indicate that the compound may interact with specific molecular targets involved in cancer progression and metastasis. For instance, it has been reported that certain urea-based compounds can inhibit fibroblast growth factor receptor 1 (FGFR1), which is implicated in aggressive cancer types such as triple-negative breast cancer (TNBC) .

In Vitro Studies

In vitro assays have been conducted to evaluate the cytotoxicity of the compound against various cancer cell lines. The results from these studies are summarized in the following table:

Cell LineIC50 (µM)Reference
MDA-MB-231 (TNBC)10.5
HeLa (Cervical Cancer)12.0
A549 (Lung Cancer)15.0

These findings suggest that the compound has significant cytotoxic effects on multiple cancer cell types.

In Vivo Studies

Research involving animal models has shown promising results regarding the compound's ability to cross the blood-brain barrier (BBB). For example, in a study where mice were administered the compound intraperitoneally at a dose of 10 mg/kg, peak plasma concentrations were observed at approximately 1000 nM within one hour post-injection . This property is crucial for developing treatments for brain metastases originating from aggressive cancers like TNBC.

Case Studies and Applications

Several case studies have highlighted the potential applications of this compound in therapeutic contexts:

  • Triple-Negative Breast Cancer : A study demonstrated that urea derivatives could effectively target TNBC cells, leading to reduced cell viability and potential inhibition of metastasis .
  • Antidiabetic Activity : Although not the primary focus, related compounds have exhibited alpha-amylase inhibitory activity, suggesting possible applications in managing diabetes alongside cancer therapy .

Comparison with Similar Compounds

Data Tables

Table 1: Substituent Effects on Yield and Molecular Weight
Substituent Position (Trifluoromethyl) Example Compound Yield (%) Molecular Weight (Da)
Ortho (2-) Target Compound N/A ~370
Ortho (2-) 11j 88.1 534.1
Meta (3-) 11e 86.7 534.1
Para (4-) 1f 70.7 667.9
Table 2: Functional Group Impact on Solubility
Functional Group Compound Water Solubility*
Hydroxy-tetrahydrobenzofuran Target Compound Moderate
Thiazole-piperazinyl 11j Low
Benzylidene-hydrazinyl 1f Very Low

Q & A

Q. What are the established synthetic routes for this compound, and how do they compare in yield and purity?

Q. How is this compound characterized spectroscopically?

Methodology :

  • NMR : Analyze 1H^1H- and 13C^{13}C-NMR to confirm the tetrahydrobenzofuran ring and urea linkage. The trifluoromethyl group (δ\delta ~110–120 ppm in 19F^{19}F-NMR) is critical .
  • Mass Spectrometry : Use HRMS (High-Resolution MS) to verify molecular weight (e.g., reports MW 382.688 for a similar urea derivative) .
  • Chromatography : Employ reverse-phase HPLC with UV detection to assess purity.

Q. What are the key physicochemical properties influencing its solubility and stability?

Methodology :

  • LogP Calculation : Use software like ChemAxon to predict hydrophobicity. The trifluoromethyl group (lipophilic) and hydroxy group (hydrophilic) may balance solubility .
  • Stability Testing : Conduct stress studies (pH, temperature) with LC-MS monitoring. For instance, urea derivatives in show stability under acidic conditions .

Advanced Research Questions

Q. How can reaction conditions be optimized to address low yields in the final coupling step?

Methodology :

  • Design of Experiments (DoE) : Vary catalysts (e.g., HATU vs. EDCI), solvents (polar aprotic vs. non-polar), and temperatures.
  • In Situ Monitoring : Use FTIR to track urea bond formation (disappearance of isocyanate peaks at ~2270 cm1^{-1}) .
  • Contradiction Resolution : If yields plateau, explore protective groups for the hydroxy moiety to prevent side reactions .

Q. How to resolve discrepancies in biological activity data across assay systems?

Methodology :

  • Orthogonal Assays : Compare in vitro (e.g., enzyme inhibition) and in vivo (e.g., Drosophila models, as in ) results .
  • Metabolite Profiling : Use LC-MS to identify degradation products that may interfere with activity.
  • Dose-Response Curves : Ensure consistent compound concentrations across assays.

Q. What computational strategies predict target binding interactions?

Methodology :

  • Molecular Docking : Use AutoDock Vina to model interactions with targets (e.g., kinases or GPCRs). The trifluoromethyl group may engage in hydrophobic pockets .
  • MD Simulations : Run 100-ns simulations to assess binding stability (e.g., RMSD < 2 Å indicates robust binding).
  • Free Energy Calculations : Apply MM-PBSA to quantify binding affinities .

Data Contradiction Analysis

Q. Why do spectral data (NMR/MS) sometimes conflict with expected structures?

Methodology :

  • Isotope Patterns : Check for isotopic peaks in MS (e.g., chlorine’s 35Cl^{35}Cl/37Cl^{37}Cl ratio) to confirm molecular composition .
  • Dynamic Effects in NMR : Use variable-temperature NMR to resolve signal splitting caused by conformational exchange .

Structure-Activity Relationship (SAR) Studies

Q. How does the hydroxy group in the tetrahydrobenzofuran ring influence bioactivity?

Methodology :

  • Analog Synthesis : Prepare derivatives with -OH replaced by -OAc or -H.
  • Biological Testing : Compare IC50_{50} values in target assays. ’s approach to modifying natural products can guide this .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.